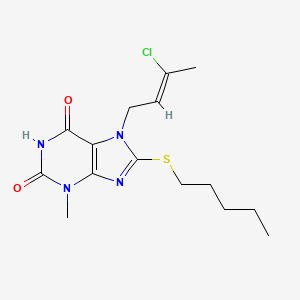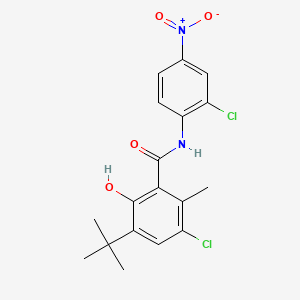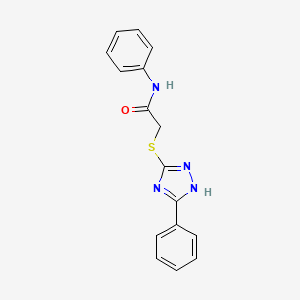
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with the molecular formula C28H36N6. This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of cyclohexyl, methyl, and phenyl groups is achieved through substitution reactions. For instance, cyclohexylamine, methylamine, and aniline can be used as nucleophiles to replace chlorine atoms on the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions such as temperature, pressure, and pH.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.
化学反应分析
Types of Reactions
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
科学研究应用
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of N2,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
相似化合物的比较
Similar Compounds
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-dimethyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~2~-dicyclohexyl-N~4~,N~4~-diethyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N~2~,N~2~-dicyclohexyl-N~4~-methyl-N~6~,N~6~-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both cyclohexyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C28H36N6 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
2-N,2-N-dicyclohexyl-6-N-methyl-4-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H36N6/c1-29-26-30-27(33(22-14-6-2-7-15-22)23-16-8-3-9-17-23)32-28(31-26)34(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-3,6-9,14-17,24-25H,4-5,10-13,18-21H2,1H3,(H,29,30,31,32) |
InChI 键 |
SMRURZXFKZXNEL-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC(=N1)N(C2CCCCC2)C3CCCCC3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11994758.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)
![3-(4-Ethoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11994764.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B11994780.png)



![(2E)-2-(pyridin-4-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11994809.png)


![2-(4-Bromophenyl)-9-chloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11994822.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)
